5-(1-Bromoethyl)-2-fluoropyridine
Overview
Description
5-(1-Bromoethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a bromoethyl group at the 5-position and a fluorine atom at the 2-position
Mechanism of Action
Target of Action
Bromoethyl compounds, such as 1-bromoethylbenzene, are known to be used in organic synthesis . They can act as reagents to introduce a phenyl group into other compounds .
Mode of Action
Bromoethyl compounds are known to undergo nucleophilic substitution reactions . In these reactions, an alkoxide ion acts as a nucleophile and substitutes for the bromine atom in the bromoethyl group . This reaction is typically facilitated by the use of a strong base .
Biochemical Pathways
Bromoethyl compounds are known to be used in the synthesis of various organic compounds . The introduction of a phenyl group into these compounds can potentially alter their biochemical pathways.
Pharmacokinetics
The physical properties of similar bromoethyl compounds, such as 1-bromoethylbenzene, suggest that they are lipophilic and may be absorbed well in the body .
Result of Action
The introduction of a phenyl group into other compounds can potentially alter their molecular structure and function .
Action Environment
The reactivity of bromoethyl compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-2-fluoropyridine typically involves the halogenation of a suitable pyridine precursor. One common method is the bromination of 2-fluoropyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be guided by considerations of cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1-Bromoethyl)-2-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-ethyl-2-fluoropyridine.
Scientific Research Applications
5-(1-Bromoethyl)-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe for studying biological processes involving halogenated pyridines.
Comparison with Similar Compounds
Similar Compounds
5-(1-Bromoethyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
5-(1-Bromoethyl)-2-methylpyridine: Similar structure but with a methyl group instead of fluorine.
5-(1-Bromoethyl)-2-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
5-(1-Bromoethyl)-2-fluoropyridine is unique due to the presence of both a bromoethyl group and a fluorine atom on the pyridine ring. This combination of substituents can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(1-bromoethyl)-2-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSNVQYUWJDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253571-23-1 | |
Record name | 5-(1-bromoethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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